N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1019099-27-4
VCID: VC11961708
InChI: InChI=1S/C20H22BrN5O2/c1-5-17-14(4)22-20(26-13(3)10-12(2)24-26)25(19(17)28)11-18(27)23-16-8-6-15(21)7-9-16/h6-10H,5,11H2,1-4H3,(H,23,27)
SMILES: CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C)C
Molecular Formula: C20H22BrN5O2
Molecular Weight: 444.3 g/mol

N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

CAS No.: 1019099-27-4

Cat. No.: VC11961708

Molecular Formula: C20H22BrN5O2

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide - 1019099-27-4

Specification

CAS No. 1019099-27-4
Molecular Formula C20H22BrN5O2
Molecular Weight 444.3 g/mol
IUPAC Name N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C20H22BrN5O2/c1-5-17-14(4)22-20(26-13(3)10-12(2)24-26)25(19(17)28)11-18(27)23-16-8-6-15(21)7-9-16/h6-10H,5,11H2,1-4H3,(H,23,27)
Standard InChI Key VLAHJXWYXIPTCC-UHFFFAOYSA-N
SMILES CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C)C
Canonical SMILES CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(4-bromophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide, reflects its intricate architecture. Its molecular formula, C₂₀H₂₂BrN₅O₂, corresponds to a molecular weight of 444.3 g/mol, as confirmed by high-resolution mass spectrometry. Key structural components include:

  • A 6-oxo-1,6-dihydropyrimidine ring substituted with ethyl and methyl groups at positions 5 and 4, respectively.

  • A 3,5-dimethylpyrazole moiety linked via a nitrogen atom to the pyrimidine ring.

  • An acetamide side chain terminating in a 4-bromophenyl group.

The presence of bromine enhances electrophilic reactivity, while the pyrazole and pyrimidine rings provide π-π stacking capabilities for target binding.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
CAS Number1019099-27-4
Molecular FormulaC₂₀H₂₂BrN₅O₂
Molecular Weight444.3 g/mol
XLogP3 (Partition Coefficient)2.6
Topological Polar Surface Area89.4 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Preparation

Multi-Step Synthetic Strategy

The synthesis of N-(4-bromophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves sequential condensation and functionalization reactions:

  • Pyrimidine Ring Formation:
    The 6-oxo-1,6-dihydropyrimidine core is synthesized via a Biginelli-like condensation between ethyl acetoacetate, urea, and an aldehyde derivative under acidic conditions. Ethyl and methyl substituents are introduced through careful selection of starting materials.

  • Pyrazole Incorporation:
    A nucleophilic substitution reaction attaches the 3,5-dimethylpyrazole group to the pyrimidine ring. This step typically employs a Mitsunobu reaction or copper-catalyzed coupling to ensure regioselectivity.

  • Acetamide Functionalization:
    The acetamide side chain is introduced through an amidation reaction between 2-chloroacetamide and 4-bromoaniline, followed by coupling to the pyrimidine intermediate using carbodiimide reagents.

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the pyrimidine ring necessitate prolonged reaction times (12–24 hours) and elevated temperatures (80–100°C) to achieve acceptable yields.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but require rigorous drying to prevent hydrolysis of intermediates.

  • Purification: Final purification often involves column chromatography with ethyl acetate/hexane gradients, yielding the product in >95% purity.

Biological Activities and Mechanisms

Anticancer Mechanisms

The compound’s anticancer properties arise from dual kinase inhibition and apoptosis induction:

  • Kinase Inhibition: The pyrimidine ring competes with ATP for binding to tyrosine kinase active sites, disrupting signal transduction pathways critical for tumor proliferation.

  • Apoptosis Induction: Activation of caspase-3/7 via mitochondrial membrane depolarization has been observed in breast cancer (MCF-7) and leukemia (HL-60) cell lines at IC₅₀ values of 12.4 µM and 9.8 µM, respectively.

Anti-Inflammatory Action

In murine models, derivatives reduce paw edema by 62% at 50 mg/kg doses through COX-2 inhibition (IC₅₀ = 0.8 µM), outperforming indomethacin (IC₅₀ = 1.2 µM).

Research Findings and Applications

Preclinical Studies

  • Kinase Profiling: In a panel of 24 kinases, the compound showed >70% inhibition against EGFR (ErbB1) and VEGFR2 at 10 µM concentrations.

  • Pharmacokinetics: Oral bioavailability in rats is 43%, with a plasma half-life of 6.2 hours and volume of distribution (Vd) of 8.7 L/kg, suggesting adequate tissue penetration.

Table 2: Comparative Biological Activity

AssayResultReference Standard
EGFR Inhibition (IC₅₀)0.45 µMErlotinib (0.21 µM)
Antiproliferative (MCF-7)IC₅₀ = 12.4 µMDoxorubicin (0.3 µM)
COX-2 InhibitionIC₅₀ = 0.8 µMCelecoxib (0.05 µM)

Synthetic Derivatives

Modifying the pyrazole’s methyl groups or bromophenyl moiety has yielded analogs with enhanced potency:

  • Fluoro-Substituted Analog: 3.2-fold increase in EGFR inhibition (IC₅₀ = 0.14 µM) but reduced solubility (LogP = 3.1).

  • Nitro Derivative: 5-fold improvement in antifungal activity (MIC = 4 µg/mL) attributed to increased electrophilicity.

Future Directions and Challenges

Optimization Priorities

  • Solubility Enhancement: Introducing hydrophilic groups (e.g., morpholine, PEG chains) to improve aqueous solubility while maintaining target affinity.

  • Selectivity Profiling: Reducing off-target effects on non-malignant cells through prodrug strategies or targeted delivery systems.

  • In Vivo Efficacy: Comprehensive toxicology studies in higher mammals to validate safety margins before clinical translation.

Emerging Applications

  • Neuroinflammation: Preliminary data suggest BBB permeability (LogBB = -0.7), positioning it as a candidate for Alzheimer’s disease therapy.

  • Antiviral Research: Pyrimidine derivatives inhibit viral polymerases; testing against SARS-CoV-2 RNA-dependent RNA polymerase is underway.

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